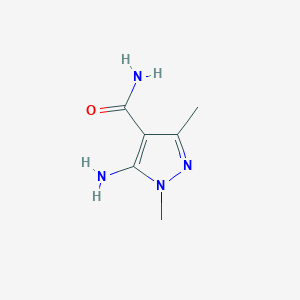

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXYHAGBWDDQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442982 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-17-5 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS Number: 101080-17-5

This technical guide provides a comprehensive overview of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, potential synthesis, and known biological context, with a focus on its role as a core scaffold for developing potent enzyme inhibitors.

Chemical and Physical Properties

Detailed experimental data for the specific physicochemical properties of this compound are not widely available in published literature. However, data for the closely related analogue, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, provides valuable insight into the expected properties.

| Property | Value (for 5-amino-1-methyl-1H-pyrazole-4-carboxamide) |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol [1] |

| Melting Point | 224-226 °C |

| Boiling Point | 355.1 °C at 760 mmHg |

| Density | 1.56 g/cm³ |

| XLogP3 | -0.7 |

| PSA | 86.9 Ų |

Note: The data in this table, with the exception of the molecular formula and weight for the title compound, is for the related compound 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7) and should be used as an estimation.

Synthesis

A plausible synthetic route is outlined below:

References

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the pyrazole derivative, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogs and outlines general experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving pyrazole-based scaffolds.

Chemical Identity and Structure

Compound Name: this compound CAS Number: 101080-17-5[1][2] Molecular Formula: C₆H₁₀N₄O[3] Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available data for the target compound and a closely related analog, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, for comparative purposes. It is important to note that these values for the mono-methyl analog may differ from the di-methyl target compound.

| Property | Value (this compound) | Value (5-amino-1-methyl-1H-pyrazole-4-carboxamide) | Data Source |

| Molecular Weight | 154.17 g/mol (calculated) | 140.14 g/mol | PubChem CID: 265696[4] |

| Melting Point | Data not available | 223-235 °C | Matrix Scientific[5] |

| Boiling Point | Data not available | 355.1 °C at 760 mmHg | ECHEMI[6] |

| Solubility | Data not available | Data not available | - |

| pKa | Data not available | Data not available | - |

| LogP (calculated) | -0.3 (predicted) | -0.7 (XLogP3) | PubChem CID: 13822925[7], ECHEMI[6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, standard methodologies for similar organic compounds can be applied.

Synthesis and Purification

A general synthesis for 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a three-component reaction of a substituted aldehyde, malononitrile, and a hydrazine derivative. For this compound, a likely synthetic route would involve the cyclization of a suitable precursor. The final product would then be purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole derivatives.

Caption: General workflow for the synthesis and characterization of pyrazole derivatives.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus with open capillary tubes. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility of the compound can be assessed in a variety of solvents with differing polarities (e.g., water, ethanol, acetone, chloroform). A known amount of the solvent is added incrementally to a known mass of the compound at a constant temperature until the solid is completely dissolved.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa is then calculated from the titration curve.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy), and the LogP is calculated as the logarithm of the ratio of the concentrations.

Biological Activity and Signaling Pathways

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown significant biological activity, notably as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and agonists of the Takeda G-protein-coupled receptor 5 (TGR5).

FGFR Signaling Pathway

Aberrant activation of FGFRs is implicated in various cancers. Pyrazole-based compounds have been developed as covalent inhibitors of FGFRs, targeting both wild-type and mutant forms of the receptor.[8] The binding of these inhibitors can block the downstream signaling cascades that promote cell proliferation and survival.

The following diagram illustrates a simplified FGFR signaling pathway.

Caption: Simplified overview of the FGFR signaling cascade.

TGR5 Signaling Pathway

TGR5, a G-protein-coupled receptor activated by bile acids, plays a role in regulating energy metabolism. Agonists of TGR5, including some pyrazole derivatives, can stimulate downstream signaling pathways that influence glucose homeostasis and inflammation.[9][10]

The following diagram illustrates a simplified TGR5 signaling pathway.

Caption: Simplified overview of the TGR5 signaling cascade.

Conclusion

This compound is a pyrazole derivative with potential for significant biological activity, particularly in the context of cancer and metabolic diseases. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a framework for its characterization based on standard methodologies and data from closely related compounds. The elucidation of its interactions with key signaling pathways such as FGFR and TGR5 underscores its potential as a lead compound in drug discovery programs. Further experimental investigation is warranted to fully characterize this promising molecule.

References

- 1. 101080-17-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 101080-17-5 [sigmaaldrich.com]

- 3. CAS:101080-17-5, 5-氨基-1,3-二甲基-1H-吡唑-4-甲酰胺-毕得医药 [bidepharm.com]

- 4. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18213-75-7 Cas No. | 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | Matrix Scientific [matrixscientific.com]

- 6. echemi.com [echemi.com]

- 7. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | CID 13822925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the 5-amino-1H-pyrazole-4-carboxamide scaffold, with a specific focus on the derivative 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide. This class of compounds has garnered significant attention in medicinal chemistry for its versatile biological activities, particularly as potent kinase inhibitors in oncological research.

Chemical Identity and Physicochemical Properties

The core structure of interest is this compound. While this specific derivative is cataloged, detailed experimental data on its physicochemical properties are sparse in publicly available literature. The fundamental identifiers are provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 101080-17-5 | [1][2] |

| Molecular Formula | C₆H₁₀N₄O | [1][2] |

| Molecular Weight | 154.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

Synthesis of Pyrazole-4-Carboxamide Derivatives

The synthesis of substituted pyrazole-4-carboxamides can be achieved through several established routes. A common and versatile method involves the multi-component condensation reaction of a hydrazine derivative, a β-ketoester, and a source of ammonia, followed by functional group manipulations. A generalized experimental protocol for related structures is detailed below.

General Experimental Protocol: Synthesis of Substituted 5-amino-1H-pyrazole-4-carbonitriles

A widely adopted method for creating the aminopyrazole core involves a one-pot, three-component reaction.[3][4] This approach is valued for its efficiency and atom economy.

Objective: To synthesize a substituted 5-amino-1H-pyrazole-4-carbonitrile, a common precursor to the corresponding carboxamide.

Materials:

-

Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)

-

Substituted Aldehyde (e.g., Benzaldehyde derivatives) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Solvent (e.g., Ethanol/Water mixture)

-

Catalyst (optional, e.g., LDH@PTRMS@DCMBA@CuI or catalyst-free)[4]

-

Magnetic stirrer and heating plate

-

Round-bottom flask

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Eluent for TLC (e.g., n-hexane/ethyl acetate)

Procedure:

-

Combine the hydrazine derivative (1 mmol), aldehyde derivative (1 mmol), malononitrile (1 mmol), and catalyst (if used, e.g., 0.05 g) in a round-bottom flask.[4]

-

Add the solvent system (e.g., 1.0 mL of H₂O/EtOH 1:1 v/v).[4]

-

Stir the mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[4]

-

Monitor the reaction's progress using TLC, observing the consumption of reactants. Reaction times are typically short, ranging from 15 to 60 minutes.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

-

The resulting 4-carbonitrile can be subsequently hydrolyzed to the 4-carboxamide using standard methods (e.g., acid or base-catalyzed hydrolysis).

This protocol can be adapted for the synthesis of this compound by using methylhydrazine and an appropriate β-ketone precursor.

Figure 1. General workflow for the three-component synthesis of aminopyrazole precursors.

Biological Activity as FGFR Inhibitors

A significant body of research has identified the 5-amino-1H-pyrazole-4-carboxamide scaffold as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[5] Aberrant FGFR signaling is a key driver in various cancers, making these receptors attractive therapeutic targets.[5] Derivatives of this scaffold have been developed as pan-FGFR inhibitors, targeting both wild-type and mutated forms of the receptor that can lead to drug resistance.[5]

Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including RAS-MAPK and PI3K-AKT, are crucial for cellular processes like proliferation, survival, and angiogenesis. Dysregulation of this signaling can drive tumor growth.[6] 5-amino-1H-pyrazole-4-carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the phosphorylation events that activate downstream signaling. Some derivatives have been designed to bind covalently, offering prolonged and potent inhibition.[5]

Figure 2. Inhibition of the FGFR signaling pathway by pyrazole-carboxamide derivatives.

Quantitative Biological Data

While data for the specific 1,3-dimethyl derivative is not available in the cited literature, studies on closely related analogs demonstrate potent activity. A representative compound, designated 10h in one study, showed nanomolar efficacy against multiple FGFR isoforms and cancer cell lines.[5]

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of a Representative Analog (10h)

| Target / Cell Line | IC₅₀ (nM) | Assay Type | Cancer Type | Reference |

| FGFR1 | 46 | Biochemical | - | [5] |

| FGFR2 | 41 | Biochemical | - | [5] |

| FGFR3 | 99 | Biochemical | - | [5] |

| FGFR2 V564F Mutant | 62 | Biochemical | - | [5] |

| NCI-H520 | 19 | Cell-Based | Lung Cancer | [5] |

| SNU-16 | 59 | Cell-Based | Gastric Cancer | [5] |

| KATO III | 73 | Cell-Based | Gastric Cancer | [5] |

These data highlight the therapeutic potential of the 5-amino-1H-pyrazole-4-carboxamide scaffold and provide a strong rationale for the synthesis and evaluation of novel derivatives, including this compound.

Spectroscopic Characterization (General)

The structural confirmation of newly synthesized pyrazole-carboxamide derivatives relies on standard spectroscopic techniques. While specific spectra for this compound are not available in the cited results, the expected features can be inferred from analogs.[1][3][7]

-

¹H NMR: Key signals would include singlets for the two methyl groups (N-CH₃ and C-CH₃), distinct signals for the amine (-NH₂) and amide (-CONH₂) protons (which may be broad and exchangeable with D₂O), and potentially a singlet for the pyrazole ring proton if present.

-

¹³C NMR: Resonances would be expected for the carbonyl carbon of the amide, the carbons of the pyrazole ring, and the two methyl carbons.

-

FTIR: Characteristic vibrational bands would include N-H stretches for the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), a strong C=O stretch for the amide carbonyl (around 1640-1680 cm⁻¹), and C-N stretches.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's exact mass would be a key identifier.

Conclusion

The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for potent kinase inhibitors. Derivatives have demonstrated significant efficacy as pan-FGFR inhibitors with potential applications in oncology. While detailed experimental data for this compound (CAS 101080-17-5) is limited in the current literature, the established synthetic routes and compelling biological activity of its analogs provide a strong impetus for its synthesis and evaluation. This guide offers the foundational chemical information, a viable synthetic strategy, and the biological context necessary for researchers to explore this and related compounds in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. rsc.org [rsc.org]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide | 1171627-74-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide solubility data

An In-depth Technical Guide on 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities and are integral components in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway context for this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While specific experimental solubility data for this compound is not extensively reported in publicly available literature, the following table summarizes predicted solubility and key factors influencing the solubility of pyrazole derivatives in general. These values can serve as a preliminary guide for experimental design. Factors such as solvent polarity, temperature, and pH significantly affect solubility.[1] Generally, pyrazole compounds tend to be more soluble in organic solvents than in water.[2]

| Solvent | Temperature (°C) | Predicted Solubility (g/L) | Method |

| Water | 25 | Low | Computational Prediction |

| Ethanol | 25 | Moderate | Computational Prediction |

| Methanol | 25 | Moderate | Computational Prediction |

| Dimethyl Sulfoxide (DMSO) | 25 | High | Computational Prediction |

| N,N-Dimethylformamide (DMF) | 25 | High | Computational Prediction |

Note: The predicted solubility values are estimations and should be confirmed by experimental determination.

Experimental Protocols

Accurate determination of solubility is crucial for drug development and various research applications. The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Scintillation vials or screw-capped tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or µg/mL.

Protocol for In Vivo Formulation of Poorly Soluble Pyrazole Compounds

For in vivo studies, poorly water-soluble compounds like many pyrazole derivatives often require specific formulation strategies.[4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Initial Solubilization: Dissolve the required amount of the pyrazole compound in a minimal volume of DMSO. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize toxicity. Vortex thoroughly, and if necessary, use gentle warming or sonication to aid dissolution.[4]

-

Addition of Co-solvents and Surfactants: Sequentially add co-solvents like PEG400 and surfactants such as Tween-80 to the DMSO solution. A common formulation might consist of 40% PEG400 and 5% Tween-80. Vortex the mixture after each addition to ensure homogeneity.[4]

-

Final Dilution: Add sterile saline to the mixture to reach the final desired volume and concentration. Vortex the solution until it is clear and homogenous.[4]

-

Quality Control: Visually inspect the final formulation for any signs of precipitation before administration. The solution should be clear.[4]

Signaling Pathway and Experimental Workflow Visualization

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various cancers.[5] The diagram below illustrates a simplified representation of the FGFR signaling pathway, a potential target for this class of compounds.

Caption: Simplified FGFR signaling pathway and potential inhibition by this compound.

General Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of a compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ajrconline.org [ajrconline.org]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Analytical Characterization of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

I. Predicted Spectroscopic Data

Based on the known spectral data of analogous pyrazole-4-carboxamide structures, the following represents the anticipated NMR and MS characteristics for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Broad Singlet | 2H | -CONH₂ |

| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.6 | Singlet | 3H | N-CH₃ |

| ~ 2.2 | Singlet | 3H | C-CH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C=O (carboxamide) |

| ~ 150 | C5-NH₂ |

| ~ 145 | C3-CH₃ |

| ~ 100 | C4-CONH₂ |

| ~ 35 | N-CH₃ |

| ~ 12 | C-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - NH]⁺ |

| 111 | [M - CONH₂]⁺ |

| 96 | [M - CONH₂ - CH₃]⁺ |

II. Experimental Protocols

The following are generalized procedures for obtaining NMR and mass spectrometry data for novel pyrazole derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

2D NMR (Optional but Recommended): For unambiguous structural confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

B. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is suitable for a broader range of compounds and can be coupled with liquid chromatography (LC-MS).

-

EI-MS Acquisition:

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

The standard electron energy for EI is 70 eV.

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

-

ESI-MS Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

-

Optimize source parameters such as capillary voltage and gas flow rates to achieve a stable signal.

-

High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.

-

III. Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the structural elucidation and purity assessment of a newly synthesized pyrazole derivative.

Caption: Workflow for the synthesis and analytical characterization of a novel pyrazole derivative.

This guide provides a foundational understanding of the expected analytical data and the methodologies required to characterize this compound. Researchers are encouraged to adapt these general protocols to their specific instrumentation and experimental conditions.

An In-depth Technical Guide to the Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant characterization data. Furthermore, it explores the potential biological significance of this compound and its derivatives, particularly in the context of Takeda G-protein coupled receptor 5 (TGR5) and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.

Introduction

This compound belongs to the aminopyrazole class of compounds, which are recognized as important pharmacophores in drug discovery.[1] Derivatives of this core structure have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[2] Notably, derivatives of this compound have been investigated as potent agonists of TGR5 and as inhibitors of the FGFR signaling pathway, highlighting their therapeutic potential.[3][4]

This guide outlines a reliable two-step synthetic route to obtain this compound, commencing with the synthesis of the nitrile precursor, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, followed by its hydrolysis to the target carboxamide.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the cyclocondensation of (1-ethoxyethylidene)malononitrile with methylhydrazine to form the pyrazole ring of the nitrile precursor. The subsequent step is the acid-catalyzed hydrolysis of the nitrile group to the corresponding carboxamide.

Experimental Protocols

Step 1: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

This procedure is adapted from general methods for the synthesis of 5-aminopyrazoles from ethoxymethylene derivatives and hydrazines.[5]

Materials:

-

(1-Ethoxyethylidene)malononitrile

-

Methylhydrazine

-

Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1-ethoxyethylidene)malononitrile (1.0 eq) in ethanol.

-

Add methylhydrazine (1.0-1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water to remove any unreacted methylhydrazine and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of this compound

This protocol is adapted from the hydrolysis of a similar compound, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.[6]

Materials:

-

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

-

Concentrated sulfuric acid

-

Ice

-

Ammonia solution (e.g., 50%)

-

Water

Procedure:

-

In a flask, carefully add 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) to concentrated sulfuric acid (e.g., 2-3 mL per gram of nitrile) while stirring at room temperature.

-

Continue stirring the mixture for approximately 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the resulting aqueous mixture to a pH of approximately 8 by the slow addition of an ammonia solution in an ice bath.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

Dry the product to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (1-Ethoxyethylidene)malononitrile | C₇H₈N₂O | 136.15 | 90-92 |

| Methylhydrazine | CH₆N₂ | 46.07 | -52.4 |

| 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | C₆H₈N₄ | 136.16 | Not available |

| This compound | C₆H₁₀N₄O | 154.17 | Not available |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Solvent | Reaction Time (h) | Yield (%) |

| 1 | (1-Ethoxyethylidene)malononitrile + Methylhydrazine → 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | Ethanol | 4 | High |

| 2 | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile → this compound | H₂SO₄ | 1 | 87-91* |

*Yields reported for the hydrolysis of the analogous 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.[6]

Biological Context and Signaling Pathways

Derivatives of this compound have garnered significant interest due to their interactions with key signaling pathways implicated in various diseases.

TGR5 Agonism

A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as potent agonists of Takeda G-protein coupled receptor 5 (TGR5). TGR5, a bile acid receptor, is involved in regulating metabolism and inflammation.[3][7] Agonism of TGR5 has been shown to have beneficial effects in models of inflammatory diseases. The activation of TGR5 by these pyrazole derivatives can initiate downstream signaling cascades that modulate immune responses.[7]

FGFR Inhibition

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have also been designed and synthesized as novel pan-FGFR covalent inhibitors.[4] The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers.[8] By inhibiting FGFRs, these compounds can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth and survival.[4]

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a compound with significant potential in drug discovery. The outlined two-step synthesis is a practical approach for obtaining this valuable scaffold. The exploration of its derivatives as modulators of TGR5 and FGFR signaling pathways underscores the importance of this chemical class for the development of novel therapeutics for a range of diseases, including inflammatory conditions and cancer. Further research into the specific biological activities of the title compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. dovepress.com [dovepress.com]

- 8. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Unraveling the Mechanism of Action of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the mechanism of action for derivatives of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, a versatile scaffold in medicinal chemistry. While the specific biological activity of the parent compound is not extensively documented in publicly available literature, its derivatives have emerged as potent modulators of key signaling pathways implicated in oncology. This document will focus on the most well-characterized mechanism for this class of compounds: the inhibition of Fibroblast Growth Factor Receptors (FGFRs).

Core Mechanism of Action: Pan-FGFR Inhibition

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent pan-FGFR inhibitors, targeting multiple isoforms of the receptor.[1][2] The primary anticancer activity of these compounds is attributed to their ability to block the dysregulated FGFR signaling cascade, a known driver of tumorigenesis in various solid tumors.[2]

The aberrant activation of FGFRs, through mechanisms such as gene amplification, mutations, or translocations, leads to downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3] The 5-amino-1H-pyrazole-4-carboxamide derivatives act by binding to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. Some derivatives have been shown to bind covalently to the receptor, leading to irreversible inhibition.[1]

Signaling Pathway

The canonical FGFR signaling pathway and the point of inhibition by 5-amino-1H-pyrazole-4-carboxamide derivatives are illustrated below. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis. The pyrazole-carboxamide derivatives block the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

Quantitative Data on FGFR Inhibition

The inhibitory activity of representative 5-amino-1H-pyrazole-4-carboxamide derivatives has been quantified through biochemical and cell-based assays. The following tables summarize the in vitro potency of a lead compound, designated as 10h, against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[1][2]

Table 1: Biochemical Assay Data for Compound 10h [1][2]

| Target | IC₅₀ (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F Mutant | 62 |

Table 2: Cell-Based Assay Data for Compound 10h [1][2]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 |

| KATO III | Gastric Cancer | 73 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the general protocols for the key experiments cited.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the concentration of the compound required to inhibit the enzymatic activity of the target kinase by 50% (IC₅₀).

Objective: To quantify the potency of the compound against specific FGFR isoforms.

General Protocol:

-

Reagents and Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (Cell-Based Assay)

This assay measures the effect of the compound on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative activity of the compound in a cellular context.

General Protocol:

-

Cell Lines: Cancer cell lines with known FGFR pathway activation (e.g., NCI-H520, SNU-16, KATO III).

-

Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to the wells. e. Measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Other Potential Mechanisms of Action

It is important to note that the this compound scaffold is versatile, and different derivatives have been shown to target other proteins. For instance, certain 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides act as potent agonists of TGR5, a G-protein coupled receptor.[4] Additionally, more complex pyrazole-carboxamide derivatives have been developed as inhibitors of IRAK4 and FLT3, highlighting the broad therapeutic potential of this chemical class.[5][6]

Conclusion

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of the 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is limited in publicly available literature. This guide focuses on the well-documented activities of structurally related 5-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives, with a primary emphasis on their potent agonism of the Takeda G protein-coupled receptor 5 (TGR5).

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data on the parent compound is scarce, derivatives, particularly 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have emerged as highly potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the TGR5 agonist activity of these derivatives, including quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

TGR5 Agonist Activity of 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide Derivatives

A series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been identified as potent agonists of TGR5. The agonistic activity is influenced by the substitution pattern on the phenoxy ring and the nature of the carboxamide group.

Quantitative Data: In Vitro Agonist Potency

The following table summarizes the in vitro agonist potency (EC50) of representative 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives against human TGR5 (hTGR5).

| Compound ID | Substitution on Phenoxy Ring | Carboxamide Moiety | hTGR5 EC50 (nM) |

| 1a | Unsubstituted | N-Cyclohexyl | >1000 |

| 1b | 4-Chloro | N-Cyclohexyl | 150 |

| 1c | 2,5-Dichloro | N-Cyclohexyl | 50 |

| 1d | 2,5-Dimethyl | N-Cyclohexyl | 25 |

| 2a | 2,5-Dichloro | N-(4-fluorophenyl) | 10 |

| 2b | 2,5-Dichloro | N-(pyridin-2-yl) | 5 |

Note: The data presented is a representative compilation from literature on 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives and does not represent the activity of this compound itself.

Experimental Protocols

TGR5 Agonist Activity Assessment: cAMP Accumulation Assay

This assay measures the increase in intracellular cyclic adenosine monophosphate (cAMP) upon TGR5 activation.

Cell Line: HEK293 cells stably expressing human TGR5 (HEK293-hTGR5).

Materials:

-

HEK293-hTGR5 cells

-

Assay medium: Serum-free DMEM

-

Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX)

-

Test compounds and a known TGR5 agonist (e.g., Lithocholic acid, LCA) as a positive control

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Cell Plating: Seed HEK293-hTGR5 cells into a 96-well plate at a suitable density and culture overnight.

-

Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the stimulation buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the stimulation buffer and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add the diluted test compounds or controls to the respective wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[1]

-

Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This assay assesses the ability of TGR5 agonists to induce the secretion of GLP-1 from enteroendocrine L-cells.[2][3][4]

Cell Line: Murine enteroendocrine STC-1 or human NCI-H716 cells.

Materials:

-

STC-1 or NCI-H716 cells

-

Secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer supplemented with glucose and BSA)

-

Test compounds and a positive control

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Cell Plating: Seed the cells in a 24-well plate and culture until they reach the desired confluency.

-

Cell Starvation: Wash the cells with the secretion assay buffer and incubate in the same buffer for a period (e.g., 1-2 hours) to establish a baseline.

-

Cell Stimulation:

-

Aspirate the starvation buffer.

-

Add the secretion assay buffer containing the DPP-IV inhibitor and the test compounds or controls.

-

Incubate for a specific time (e.g., 1-2 hours) at 37°C.

-

-

Supernatant Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.[2][3]

-

Data Analysis: Quantify the amount of secreted GLP-1 and compare the effect of the test compounds to the vehicle control.

Signaling Pathways

TGR5 Signaling Pathway

Activation of TGR5 by an agonist initiates a downstream signaling cascade primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP.[5][6][7] Elevated cAMP levels then activate two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[5][8][9]

Experimental Workflow for TGR5 Agonist Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel TGR5 agonists.

Structure-Activity Relationship (SAR) Insights

For the 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide series, the following SAR observations have been made:

-

Phenoxy Ring Substitution: Electron-withdrawing and lipophilic groups at the ortho and meta positions of the phenoxy ring generally enhance TGR5 agonist potency. Disubstitution, such as with two chloro or two methyl groups, is often favorable.

-

Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is crucial for activity. Small, cyclic, or heterocyclic groups can be well-tolerated and contribute to high potency. Aromatic substituents on the carboxamide can also lead to potent compounds.

Other Potential Biological Activities

While TGR5 agonism is a prominent activity of this scaffold, the broader class of 5-aminopyrazole-4-carboxamides has been reported to exhibit a variety of other biological activities, including:

-

Anticancer Activity: Derivatives have shown inhibitory activity against various cancer cell lines.[10]

-

Enzyme Inhibition: Besides TGR5, other enzymes such as FGFR, IRAK4, and carbonic anhydrase have been identified as targets for different 5-aminopyrazole-4-carboxamide derivatives.

-

Antimicrobial Activity: Some compounds within this class have demonstrated antibacterial and antifungal properties.[11]

Further investigation is required to determine if this compound itself possesses any of these activities.

Conclusion

The this compound core represents a versatile scaffold for the development of biologically active molecules. The potent TGR5 agonist activity exhibited by its 5-phenoxy derivatives highlights its potential in the discovery of novel therapeutics for metabolic diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of compounds. Further studies are warranted to elucidate the specific biological profile of this compound and to fully realize the therapeutic potential of this chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. physoc.org [physoc.org]

- 5. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Kinase Inhibitor Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of the 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide core structure as a scaffold for the development of novel kinase inhibitors. While direct and extensive research on this specific compound is limited in publicly available literature, the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives has emerged as a promising source of potent inhibitors for key oncogenic kinases, particularly Fibroblast Growth Factor Receptors (FGFRs) and rearranged during transfection (RET) kinases. This document will synthesize the available preclinical data on these derivatives to provide insights into their mechanism of action, therapeutic potential, and the experimental methodologies used for their evaluation.

The 5-Amino-1H-pyrazole-4-carboxamide Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form the core of numerous potent and selective inhibitors of various protein kinases. The 5-amino-1H-pyrazole-4-carboxamide framework, in particular, has been the subject of recent investigations, leading to the discovery of derivatives with significant anti-cancer properties. These compounds have demonstrated the ability to target and inhibit the signaling pathways of kinases that are frequently dysregulated in various forms of cancer.

Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

A significant body of research has focused on 5-amino-1H-pyrazole-4-carboxamide derivatives as inhibitors of the FGFR signaling cascade. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in a variety of solid tumors. By inhibiting FGFRs, these compounds can block downstream signaling events that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Quantitative Data: In Vitro Inhibitory and Anti-proliferative Activity

The following tables summarize the in vitro potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.[1][2]

Table 1: Biochemical Inhibitory Activity of Compound 10h against FGFRs [1][2]

| Target Kinase | IC50 (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F Mutant | 62 |

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 |

| KATO III | Gastric Cancer | 73 |

Mechanism of Action: Covalent Inhibition of FGFR

Further investigations, including X-ray co-crystal structures, have revealed that certain derivatives of 5-amino-1H-pyrazole-4-carboxamide act as covalent inhibitors of FGFR1.[2] This irreversible binding mechanism can lead to a more sustained inhibition of the target kinase and may offer advantages in terms of potency and duration of action.

Targeting RET Kinase

In addition to FGFR, the 5-aminopyrazole-4-carboxamide scaffold has been successfully utilized to develop specific inhibitors of RET kinase.[3] Activating mutations in the RET proto-oncogene are frequently observed in human thyroid and lung cancers. A notable derivative, compound 15l , has demonstrated high metabolic stability and potent inhibition of both wild-type and the gatekeeper mutant (V804M) of RET.[3]

Quantitative Data: Inhibitory Activity against RET Kinase

Table 3: Inhibitory Activity of Compound 15l against RET Kinase [3]

| Target Kinase | IC50 (nM) |

| Wild-type RET | 44 |

| RET V804M Mutant | 252 |

This compound effectively suppresses the growth of cells transformed with these RET variants while showing no effect on normal cells.[3]

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway and Point of Inhibition

Caption: FGFR signaling pathway and the inhibitory action of 5-amino-1H-pyrazole-4-carboxamide derivatives.

General Experimental Workflow for Kinase Inhibitor Evaluation

Caption: A generalized workflow for the preclinical evaluation of 5-amino-1H-pyrazole-4-carboxamide based kinase inhibitors.

Experimental Protocols

While specific, detailed protocols for the exact synthesis and evaluation of this compound are not available in the reviewed literature, the following outlines generalized methodologies based on the synthesis and testing of its derivatives.

General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

The synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives often involves a multi-step process. A common approach is a one-pot, three-component reaction. This typically involves the condensation of a substituted benzaldehyde, malononitrile, and a phenylhydrazine in the presence of a catalyst. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yields.

Another synthetic route involves the cyclization of ketene dithioacetal derivatives with hydrazine hydrate to form the pyrazole core. The resulting intermediate can then be further modified, for instance, by reaction with different acid chlorides to generate a library of carboxamide derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., FGFR1, RET) is diluted in a kinase buffer. A specific peptide substrate for the kinase is also prepared in the same buffer.

-

Compound Preparation: The test compounds (5-amino-1H-pyrazole-4-carboxamide derivatives) are serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or by detecting a labeled phosphate group.

-

Data Analysis: The kinase activity is measured at each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

-

Cell Culture: Cancer cell lines with known kinase pathway activation (e.g., NCI-H520 for FGFR) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The 5-amino-1H-pyrazole-4-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Derivatives of this core structure have demonstrated potent and, in some cases, covalent inhibition of clinically relevant kinases such as FGFR and RET. The available preclinical data underscores the potential of this chemical class in oncology.

Future research should focus on the synthesis and evaluation of a broader range of derivatives, including the specifically named this compound, to fully elucidate the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. In vivo efficacy studies in relevant animal models will be crucial for the clinical translation of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide: A Versatile Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide represents a core molecular scaffold with significant potential in the development of novel therapeutics. While this specific compound is not extensively documented as a therapeutic agent in its own right, its underlying 5-amino-1H-pyrazole-4-carboxamide structure is a privileged scaffold in medicinal chemistry.[1] This guide explores the therapeutic applications of derivatives built upon this pyrazole core, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to evaluate their efficacy. The versatility of this scaffold has led to the discovery of potent inhibitors for key targets in oncology and inflammatory diseases.

Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

The synthesis of derivatives based on the 5-amino-1H-pyrazole-4-carboxamide scaffold is adaptable, allowing for the introduction of a wide range of functional groups to modulate pharmacological activity. A general synthetic approach often involves a multi-component reaction. For instance, a common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenylhydrazine.[2] This one-pot synthesis is efficient and allows for the generation of a library of diverse compounds.[2] Another synthetic route involves the reaction of a quinoline/naphthyl aldehyde with a hydrazine to form a hydrazone, which is subsequently brominated and reacted with a cyanoacetamide anion.[3] Further modifications, such as amide bond formation with various amines, can be achieved using coupling reagents like HATU.[4]

A generalized workflow for the synthesis and screening of these derivatives is outlined below.

Therapeutic Applications and Mechanism of Action

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have demonstrated significant therapeutic potential in several key areas, most notably in oncology and the treatment of inflammatory diseases.

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[5] Several derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent pan-FGFR inhibitors, targeting both wild-type and mutant forms of the receptors.[5] These inhibitors typically function by binding to the ATP-binding site of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[6][7] Inhibition of this pathway by 5-amino-1H-pyrazole-4-carboxamide derivatives can lead to the suppression of tumor growth.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[8] As a key mediator of the innate immune response, IRAK4 is an attractive target for the treatment of inflammatory diseases.[4] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent IRAK4 inhibitors.[4] These inhibitors block the kinase activity of IRAK4, thereby preventing the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[8]

The IRAK4 signaling pathway is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of MyD88 and IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates other IRAK family members, initiating a cascade that results in the activation of transcription factors such as NF-κB.[9]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological profile, including activities as kinase inhibitors and G-protein coupled receptor agonists.

Chemical and Physical Properties

This compound is a pyrazole derivative with the following properties:

| Property | Value | Source |

| Molecular Formula | C6H10N4O | PubChem |

| Molecular Weight | 154.17 g/mol | PubChem |

| CAS Number | Not available |

A closely related analogue, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, has the following reported properties[1]:

| Property | Value | Source |

| Molecular Formula | C5H8N4O | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| CAS Number | 18213-75-7 | PubChem[1] |

| XLogP3 | -0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Synthesis and Experimental Protocols

Representative Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

This protocol is adapted from a green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles[2].

Experimental Workflow:

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Detailed Methodology:

-

Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), a substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 g) in a 1:1 mixture of water and ethanol (1 mL total volume)[2].

-

Reaction Conditions: Stir the reaction mixture at 55°C[2].

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1)[2].

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add hot ethanol or chloroform (3 mL) to the mixture and centrifuge to separate the catalyst[2].

-

Purification: Evaporate the solvent from the supernatant under reduced pressure. Recrystallize the resulting solid from ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative[2].

Biological Activities and Applications

Derivatives of this compound have shown significant potential in drug discovery, primarily as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and as agonists of the Takeda G-protein-coupled receptor 5 (TGR5).

As Pan-FGFR Covalent Inhibitors

A recent study designed and synthesized a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel pan-FGFR covalent inhibitors. These compounds target both wild-type FGFR and its gatekeeper mutants, which are implicated in drug resistance in various cancers[3].

Quantitative Biological Data:

The representative compound, 10h , from this series demonstrated significant inhibitory activity[3]:

| Target | IC50 (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F mutant | 62 |

Compound 10h also showed potent anti-proliferative activity against several cancer cell lines[3]:

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 |

| KATO III | Gastric Cancer | 73 |

FGFR Signaling Pathway:

Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold can block these signaling events.

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocols for Biological Evaluation:

-

In Vitro Kinase Assay (FGFR): A common method to determine the inhibitory activity of compounds against FGFR is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor[4]. A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can also be used to measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency[5][6].

-

Cell Proliferation Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the anti-proliferative effects of the compounds on cancer cell lines. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells[7][8][9][10][11].

General MTT Assay Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

-

As TGR5 Agonists

Derivatives of this compound, specifically 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have been identified as potent agonists of TGR5[12]. TGR5 is a G-protein coupled receptor that plays a role in regulating energy metabolism and has emerged as a therapeutic target for metabolic diseases like type 2 diabetes and obesity.

TGR5 Signaling Pathway:

Agonist binding to TGR5 activates the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling events that can result in physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1).

Caption: TGR5 signaling pathway initiated by an agonist.

Experimental Protocol for TGR5 Activity:

-

cAMP Accumulation Assay: This assay measures the increase in intracellular cAMP levels upon TGR5 activation by an agonist.

General cAMP Assay Protocol:

-

Seed cells expressing the TGR5 receptor (e.g., CHO-K1 or HEK293 cells) into an assay plate.

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit[13].

-

Pharmacokinetics and ADME Properties

While specific pharmacokinetic data for this compound is not extensively reported, a study on a related pyrazole, 5-Methyl-3-(trifluoromethyl)-1H-pyrazole, provides some insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class of compounds. The study predicted strong drug-development potential with high blood-brain barrier penetration, good oral bioavailability, and low metabolic liability[14]. Another study on a different aminopyrazole derivative also indicated a favorable pharmacokinetic profile[15]. These findings suggest that the 5-aminopyrazole scaffold is a promising starting point for the development of orally bioavailable drugs.

Conclusion

This compound and its derivatives represent a valuable scaffold in medicinal chemistry. Their demonstrated activities as potent pan-FGFR inhibitors and TGR5 agonists highlight their potential for the development of novel therapeutics for cancer and metabolic diseases. The synthetic accessibility and the potential for favorable pharmacokinetic properties make this class of compounds an attractive area for further investigation and optimization by researchers and drug development professionals.

References

- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. atcc.org [atcc.org]

- 11. clyte.tech [clyte.tech]

- 12. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold has emerged as a cornerstone in modern medicinal and agricultural chemistry. Its remarkable versatility and tunable physicochemical properties have led to the development of a wide array of successful drugs and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important class of compounds.

A Historical Overview: From Serendipitous Discovery to Rational Design